(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-difluorophenyl)pentanoic acid

Catalog No.
S13333348
CAS No.
M.F
C26H23F2NO4
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-difluorophenyl)pentanoic acid

IUPAC Name

(2S)-5-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C26H23F2NO4

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C26H23F2NO4/c27-22-13-12-16(14-23(22)28)6-5-11-24(25(30)31)29-26(32)33-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,12-14,21,24H,5-6,11,15H2,(H,29,32)(H,30,31)/t24-/m0/s1

InChI Key

SFDNCILPWAUNBQ-DEOSSOPVSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=C(C=C4)F)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=C(C=C4)F)F)C(=O)O

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-difluorophenyl)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorene moiety and a difluorophenyl group. The presence of the 9H-fluoren-9-ylmethoxycarbonyl group indicates that this compound may have applications in peptide synthesis, particularly in protecting amino acids during coupling reactions. The difluorophenyl substituent enhances its potential biological activity by modifying the electronic properties of the molecule, which can influence its interaction with biological targets.

Involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-difluorophenyl)pentanoic acid can be categorized into several types:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which is crucial in peptide bond formation.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl protecting group can be removed under acidic conditions, allowing the compound to participate in further chemical transformations or biological interactions.
  • Nucleophilic Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of derivatives with altered biological properties.

These reactions are essential for synthesizing analogs and studying structure-activity relationships.

Biological activity predictions for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-difluorophenyl)pentanoic acid suggest potential therapeutic applications. The structural features may impart specific interactions with biological macromolecules, such as enzymes or receptors. Computational models, like the Prediction of Activity Spectra for Substances (PASS), can forecast its pharmacological effects based on its structure, indicating possible uses in drug development .

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-difluorophenyl)pentanoic acid typically involves several steps:

  • Starting Materials: Begin with readily available amino acids and the appropriate fluorene derivative.
  • Protection of Functional Groups: Use 9H-fluoren-9-ylmethoxycarbonyl chloride to protect the amino group.
  • Coupling Reaction: Perform a coupling reaction between the protected amino acid and the difluorophenyl derivative.
  • Deprotection: Remove the protecting group under acidic conditions to yield the final product.

This multi-step synthesis allows for precise control over the structural features of the compound.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-difluorophenyl)pentanoic acid has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Peptide Synthesis: As a protected amino acid, it can be utilized in solid-phase peptide synthesis.
  • Biological Research: Its ability to interact with biological systems makes it a candidate for studying enzyme mechanisms or receptor interactions.

Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-difluorophenyl)pentanoic acid focus on understanding how this compound interacts with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate its biological activity against cell lines or isolated enzymes.
  • Structure-Activity Relationship Analysis: To correlate structural modifications with changes in biological activity.

Such studies help elucidate the mechanisms underlying its potential therapeutic effects.

Similar compounds include:

  • (S)-2-Amino-5-(3,4-difluorophenyl)pentanoic Acid
    • Lacks protective groups; directly involved in biological processes.
    • Potentially more reactive due to the absence of protective groups.
  • (S)-2-Amino-5-(4-fluorophenyl)pentanoic Acid
    • Contains a single fluorine substitution; may exhibit different pharmacological properties.
    • Less sterically hindered compared to the difluorinated version.
  • (S)-2-Amino-5-(phenyl)pentanoic Acid
    • A simpler structure without fluorine substitutions; serves as a baseline for comparison.
    • Likely has different solubility and binding characteristics due to lack of electron-withdrawing groups.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-difluorophenyl)pentanoic acid stands out due to its complex structure that combines both protective and functional groups, allowing for versatility in synthetic applications while potentially enhancing biological activity through fluorination. This unique combination may lead to distinct pharmacological profiles compared to simpler analogs.

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

451.15951454 g/mol

Monoisotopic Mass

451.15951454 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

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